molecular formula C14H8O5S B181100 1-Anthraquinonesulfonic acid CAS No. 82-49-5

1-Anthraquinonesulfonic acid

Cat. No. B181100
CAS RN: 82-49-5
M. Wt: 288.28 g/mol
InChI Key: JAJIPIAHCFBEPI-UHFFFAOYSA-N
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Description

1-Anthraquinonesulfonic acid, also known as 9,10-Dioxo-9,10-dihydroanthracene-1-sulfonic acid, is a chemical compound with the molecular formula C14H8O5S . It has an average mass of 288.275 Da and a monoisotopic mass of 288.009247 Da .


Synthesis Analysis

1-Aminoanthraquinones can be synthesized industrially using anthraquinone-1-sulfonic acid and 1-nitroanthraquinone as starting materials . A study employed a continuous-flow method to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Another synthesis method involves the sulfonation of anthraquinone in the presence of nitric acid-treated palladium .


Molecular Structure Analysis

The molecular structure of 1-Anthraquinonesulfonic acid consists of 14 carbon atoms, 8 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Anthraquinonesulfonic acid has a molecular formula of C14H8O5S, an average mass of 288.275 Da, and a monoisotopic mass of 288.009247 Da .

Scientific Research Applications

Pulping Catalyst in Paper Industry

1-Anthraquinonesulfonic acid (AQ) has been extensively used as a pulping catalyst in the paper industry. It increases the rate of delignification, leading to reduced pulping time, temperature, or chemical charge, and an increase in pulp yield. AQ's initial application in kraft and soda laboratory pulping of pine showed improved yield, reduced rejects, and lower kappa numbers. Over the years, its use has evolved for incremental pulp production, environmental improvement, cost reduction, and non-conventional alkaline pulping processes (Hart & Rudie, 2014).

Biological Properties and Industrial Applications

Anthraquinones, including 1-Anthraquinonesulfonic acid, possess various biological properties such as antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. These compounds are used as natural dyes in industries, replacing synthetic chemicals to avoid side effects. The research on anthraquinones, particularly in China, has focused on their extraction, analysis, and uses in different plant species (Duval et al., 2016).

Environmental Analysis

A method has been developed for determining trace amounts of anthraquinonesulfonates (ASs) in environmental samples like river water and soils. This method uses gas chromatography-selected ion monitoring (GC-SIM) and has shown sufficient sensitivity and selectivity for environmental applications (Tsukioka et al., 1991).

Coordination Chemistry

Anthraquinone derivatives, including 1-Anthraquinonesulfonic acid, are significant in the realm of coordination chemistry. They have been used in self-assembled systems, coordination polymers, and metal-organic frameworks. Their physical and biological properties, especially electronic and redox properties, are crucial in their applications in biological and chemosensing disciplines (Langdon-Jones & Pope, 2014).

Energy Storage Applications

1-Anthraquinonesulfonic acid is considered for large-scale energy storage applications due to its chemical tunability and rapid redox kinetics. It has been investigated as a negative electrolyte candidate for aqueous quinone-bromide redox flow batteries, showing promising performance (Gerhardt et al., 2016).

Synthesis and Redox Properties

Studies on the synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones have contributed to a better understanding of their electrochemical and spectral behaviors in solutions. These properties are influenced by the basicity of the compounds, which in turn affects their applications in various fields (Zarzeczańska et al., 2014).

Dye Intermediate Synthesis Improvement

1-Anthraquinonesulfonic acid is an important dye intermediate in the industry. Improvements in its synthesis process have increased product yield and bromine utilization while reducing wastewater generation and production costs (Liang Yingtang, 2010).

Safety And Hazards

When handling 1-Anthraquinonesulfonic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9,10-dioxoanthracene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJIPIAHCFBEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38641-06-4 (potassium salt)
Record name Anthraquinone sulfonate
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DSSTOX Substance ID

DTXSID8058877
Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Anthraquinonesulfonic acid

CAS RN

82-49-5, 30637-95-7
Record name 9,10-Dihydro-9,10-dioxo-1-anthracenesulfonic acid
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Record name Anthraquinone 1-sulfonate
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Record name Anthraquinone sulfonate
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 9,10-dioxoanthracene-1-sulphonic acid
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Record name 1-ANTHRAQUINONESULFONIC ACID
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Synthesis routes and methods I

Procedure details

GB-A-1 370 413 discloses a two-step synthesis of 1-aminoanthraquinone, in which anthraquinone is sulfonated with oleum in the presence of mercury sulfate to give anthraquinone-1-sulfonic acid and this is reacted in a second step with ammonia to give 1-aminoanthraquinone.
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Synthesis routes and methods II

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
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Synthesis routes and methods III

Procedure details

New catalysts which promote selectively the α-sulfonation of anthraquinone in liquid sulfur dioxide as a solvent are taught addressed in, "Palladium-Catalyzed α-Monosulfonation of Anthraquinone by Sulfur Trioxide in Liquid Sulfur Dioxide" by Yasuziro Kawabata, et al., appearing in Journal of the Chemical Society of Japan, 1980, (3), p. 322-326, wherein the use of liquid sulfur dioxide and palladium containing compounds in the sulfonation reaction resulted in about 100% conversion of anthraquinone and 76% yield of 1-anthraquinonesulfonic acid with 99% α-selectivity. Further, Kawabata, et al. disclose a process of reprecipitation of the solubilized palladium on carbon by hydrogen treating, in which the pH value of the reaction mixture was adjusted to >7, and then 20 atm hydrogen was introduced to deposit the solubilized Pd on carbon. However, the conversion of anthraquinone was found to have decreased to 70% as the recovered Pd-carbon was recycled. Additionally, air or oxygen was introduced into the mixture after the Pd-carbon had been removed in order to precipitate a salt of the monoanthraquinonesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
TC Bruice, RT Markiw - Journal of the American Chemical Society, 1957 - ACS Publications
Sulfenic acids, generally designated as RSOH, may be considered as the parent compounds of the sulfenyl thiocyanates (RSSCN), suifenyl halides (RSC1), sulfenic acid esters (RSOR'…
Number of citations: 70 pubs.acs.org
JL Kice, L Weclas-Henderson… - The Journal of Organic …, 1989 - ACS Publications
… temperature in aqueous acetone gave a single majorproduct (eq 4) which was identified as 1anthraquinonesulfonic acid (8) by conversion to its sodium salt and comparison with a …
Number of citations: 19 pubs.acs.org
L Hu, K Yang, N Wang, M Sun, Z Li, X Yao… - Available at SSRN … - papers.ssrn.com
… the problems effectively and combine performance benefits of them, a facile one-step solvothermal strategy is carried out to prepare the rGO anchored 1-Anthraquinonesulfonic acid …
Number of citations: 0 papers.ssrn.com
S Cao, Y Chen, L Zhang, C Xi, X Li, B Tang… - Analytical …, 2018 - pubs.rsc.org
… 1-Anthraquinonesulfonic acid sodium salt (AQSO 3 Na) was obtained from Shanghai Macklin Biochemical Co., Ltd. (Shandong, China). 1,2-Naphthoquinone-4-sulfonic acid sodium salt …
Number of citations: 14 pubs.rsc.org
WJ Scott, CFH Allen - Organic Syntheses, 2003 - Wiley Online Library
Potassium anthraquinone‐α‐sulfonate reactant: 100 g.(0.48 mole) of anthraquinone product: α‐chloroanthraquinone product: anthraquinone‐α‐sulfonates
Number of citations: 0 onlinelibrary.wiley.com
LR Whitlock, S Siggia, JE Smola - Analytical Chemistry, 1972 - ACS Publications
Phenols and sulfonic acids are analyzed by a method based on the coupling reaction between a diazotized amine and the phenol. The concentration of the azo dye formed was …
Number of citations: 54 pubs.acs.org
I Fringu, A Lascu, AM Macsim, I Fratilescu, C Epuran… - Chemical Papers, 2022 - Springer
… provided by KCl that presents an average percentage error higher that 5%, probably due to the already presence of potassium ions in the potassium salt of 1-anthraquinonesulfonic acid…
Number of citations: 4 link.springer.com
E Ben‐Hur, I Rosenthal - Photochemistry and Photobiology, 1970 - Wiley Online Library
… 1-Anthraquinonesulfonic acid sodium salt (Eastman) and 2,7-antraquinonesulfonic acid disodium salt were recrystallized from water before use. 2-Anthraquinonesulfonic acid sodium …
Number of citations: 47 onlinelibrary.wiley.com
VV Kozlov, AA Davydov - Journal of General Chemistry of the …, 1960 - Consultants Bureau
Number of citations: 0
DOKUNIKH. NS, BV SALOV - JOURNAL OF …, 1966 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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